![molecular formula C19H28N2O4S B2381159 3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide CAS No. 2034266-89-0](/img/structure/B2381159.png)

3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

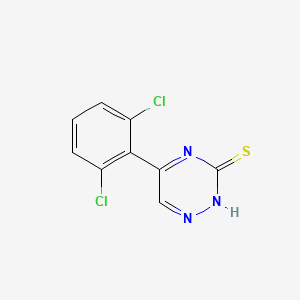

The compound “3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide” is a complex organic molecule. It contains an azabicyclo[3.2.1]octane ring, which is a type of bicyclic compound . The molecule also has a methylsulfonyl group and an ethoxyphenyl group attached to it.

Molecular Structure Analysis

The azabicyclo[3.2.1]octane core is a bicyclic structure with a three-membered ring fused to a six-membered ring . The ethoxyphenyl and methylsulfonyl groups are likely attached to different carbon atoms in the structure.Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Bicyclic structures like azabicyclo[3.2.1]octane can undergo a variety of reactions, including cycloadditions .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

- Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, a compound related to the chemical , has been used in atom-transfer radical cyclizations leading to the synthesis of substituted 3-azabicyclo-[3.3.0]octanes. This process involves iodine atom-transfer annulation followed by ionic cyclization, demonstrating the compound's utility in complex chemical transformations (Flynn et al., 1992).

Pharmacology and Receptor Interaction

- CP-96,345, a compound structurally similar to 3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide, acts as a potent nonpeptide antagonist of the substance P (NK1) receptor. This indicates the potential of related compounds in exploring physiological properties of substance P and their roles in diseases (Snider et al., 1991).

Analgesic Potential

- Research on 1-aryl-3-azabicyclo[3.1.0]hexanes, which share a structural motif with the compound , has demonstrated significant analgesic potency, indicating the potential of these compounds in pain management (Epstein et al., 1981).

Synthesis of Natural and Non-Natural Alkaloids

- 3-Hydroxy-4-pyrones, related to the compound in focus, have been used to synthesize highly functionalized azabicyclo[3.2.1]octane moieties, potentially applicable in the synthesis of various tropane alkaloids (Rumbo et al., 1996).

Biocatalysis in Drug Metabolism

- LY451395, a compound structurally related to 3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide, has been used to demonstrate the application of microbial-based biocatalytic systems in producing mammalian metabolites, indicating the potential of similar compounds in drug metabolism research (Zmijewski et al., 2006).

Mécanisme D'action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to be involved in various biochemical reactions, such as the asymmetric epoxidation of alkenes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with its targets. Without specific information about this compound’s targets and mode of action, it’s challenging to predict how environmental factors might influence its activity .

Propriétés

IUPAC Name |

3-(2-ethoxyphenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-3-25-18-7-5-4-6-14(18)8-11-19(22)20-15-12-16-9-10-17(13-15)21(16)26(2,23)24/h4-7,15-17H,3,8-13H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOYLMIXQYISAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)

![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)

![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)

![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)